molecular formula C20H29BrN2O5 B3971140 4-[1-(4-bromobenzyl)-4-piperidinyl]-2,6-dimethylmorpholine oxalate

4-[1-(4-bromobenzyl)-4-piperidinyl]-2,6-dimethylmorpholine oxalate

Cat. No. B3971140
M. Wt: 457.4 g/mol
InChI Key: PWSKSHVUIHYRFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[1-(4-bromobenzyl)-4-piperidinyl]-2,6-dimethylmorpholine oxalate, also known as BRL-15572, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. BRL-15572 is a selective antagonist of the dopamine D3 receptor, a subtype of the dopamine receptor that has been implicated in several neurological and psychiatric disorders.

Mechanism of Action

4-[1-(4-bromobenzyl)-4-piperidinyl]-2,6-dimethylmorpholine oxalate works by selectively blocking the dopamine D3 receptor, which is involved in the regulation of dopamine levels in the brain. By blocking this receptor, this compound can modulate dopamine signaling, which may have therapeutic effects in certain disorders.
Biochemical and Physiological Effects:
Studies have shown that this compound can modulate dopamine signaling in the brain, which can lead to changes in behavior and mood. Additionally, this compound has been shown to have effects on other neurotransmitter systems, such as the glutamate and GABA systems.

Advantages and Limitations for Lab Experiments

One advantage of using 4-[1-(4-bromobenzyl)-4-piperidinyl]-2,6-dimethylmorpholine oxalate in lab experiments is its selectivity for the dopamine D3 receptor, which allows researchers to specifically target this receptor without affecting other dopamine receptors. However, one limitation of using this compound is its relatively low potency compared to other dopamine D3 receptor antagonists, which may limit its usefulness in certain experiments.

Future Directions

There are several potential future directions for research involving 4-[1-(4-bromobenzyl)-4-piperidinyl]-2,6-dimethylmorpholine oxalate. One area of interest is the potential use of this compound in the treatment of drug addiction, as it has been shown to reduce drug-seeking behavior in animal models. Additionally, further research is needed to fully understand the effects of this compound on other neurotransmitter systems, as well as its potential therapeutic applications in other neurological and psychiatric disorders.

Scientific Research Applications

4-[1-(4-bromobenzyl)-4-piperidinyl]-2,6-dimethylmorpholine oxalate has been the subject of several scientific studies, with researchers investigating its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. Some of the disorders that have been studied include drug addiction, schizophrenia, and Parkinson's disease.

properties

IUPAC Name

4-[1-[(4-bromophenyl)methyl]piperidin-4-yl]-2,6-dimethylmorpholine;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27BrN2O.C2H2O4/c1-14-11-21(12-15(2)22-14)18-7-9-20(10-8-18)13-16-3-5-17(19)6-4-16;3-1(4)2(5)6/h3-6,14-15,18H,7-13H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWSKSHVUIHYRFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2CCN(CC2)CC3=CC=C(C=C3)Br.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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